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  • Product: Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate
  • CAS: 2290891-86-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate Abstract Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chiral building block of significant inte...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

Abstract

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a chiral building block of significant interest in pharmaceutical synthesis. A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound. In light of the limited publicly available experimental data, this document presents high-quality predicted data alongside detailed, field-proven experimental protocols for their validation. It is designed to equip researchers, chemists, and drug development professionals with the essential knowledge and practical methodologies required to conduct a robust developability assessment.

Molecular Identity and Structural Characteristics

The foundational step in any physicochemical analysis is the unambiguous identification of the molecule. Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a carbamate-protected amino alcohol. The presence of a chiral center at the C3 position, a primary alcohol, and a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group dictates its chemical behavior and physical properties.

IdentifierValueSource
IUPAC Name tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate[1]
CAS Number 2290891-86-8[1]
Molecular Formula C₁₀H₂₁NO₃Calculated
Molecular Weight 203.28 g/mol Calculated
Canonical SMILES CCC(NC(=O)OC(C)(C)C)CCODerived

Core Physicochemical Properties: A Predictive Overview

While experimental determination is the gold standard, high-quality computational predictions provide a critical starting point for developability assessment, guiding experimental design and resource allocation.[2][3] The following table summarizes the predicted physicochemical properties for Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate.

PropertyPredicted ValueImplication in Drug Development
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.0Indicates moderate lipophilicity, suggesting a potential balance between aqueous solubility and membrane permeability.
Aqueous Solubility Moderately SolubleThe hydroxyl group enhances water solubility, but the alkyl chain and Boc-group limit it. Solubility is expected to be pH-independent due to the lack of strongly ionizable groups.
pKa (Acid Dissociation Constant) Acidic: ~13-14 (Amide N-H)Basic: Not significantThe carbamate proton is very weakly acidic and not relevant under physiological conditions. The molecule is considered non-ionizable for practical purposes in drug development.
Hydrogen Bond Donors 2 (from -OH and -NH)Capable of donating hydrogen bonds, which can aid in target binding and solubility.
Hydrogen Bond Acceptors 3 (from C=O, -O-, and -OH)Can accept hydrogen bonds, influencing solubility and interactions with biological macromolecules.
Polar Surface Area (PSA) 58.6 ŲThis value suggests good potential for oral absorption and cell membrane permeability.

Experimental Characterization: Protocols and Rationale

Predictive models are invaluable, but they must be validated by empirical data.[4] The following sections detail robust, self-validating protocols for determining the most critical physicochemical properties.

Thermodynamic Solubility Assessment

Expertise & Rationale: Thermodynamic solubility is the true equilibrium value, which is essential for biopharmaceutical classification and predicting in vivo dissolution. A shake-flask method followed by a specific and sensitive analytical technique like HPLC-UV or LC-MS ensures accuracy. The choice of 24-48 hours incubation is to ensure that the dissolution process has reached a true equilibrium, distinguishing it from faster, kinetic measurements.

Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials.

  • Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., Deionized Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let undissolved solid settle. Alternatively, centrifuge the samples at 10,000 x g for 15 minutes.

  • Sample Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Perform a precise serial dilution with the appropriate solvent into a clean vial for analysis.

  • Quantification: Analyze the diluted samples against a standard calibration curve of the compound using a validated HPLC-UV or LC-MS method.

  • Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Lipophilicity (LogD) Determination via HPLC

Expertise & Rationale: The shake-flask method for LogP is classic but can be time-consuming and prone to errors. A reversed-phase HPLC (RP-HPLC) method offers higher throughput and reproducibility. By correlating the retention time of the compound with a series of standards with known LogP values, we can accurately determine its lipophilicity. Running the mobile phase at a specific pH (e.g., 7.4) allows for the determination of LogD, which is more physiologically relevant for ionizable compounds. For this non-ionizable molecule, LogP ≈ LogD.

Protocol:

  • System Preparation: Use a C18 column on an HPLC system. The mobile phase should be a gradient of an aqueous buffer (e.g., PBS at pH 7.4) and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare solutions of at least five LogP standards (e.g., a homologous series of alkylbenzenes) with known LogP values that bracket the expected LogP of the test compound.

  • Analysis: Inject the standards and the test compound onto the HPLC system and record their retention times (t_R).

  • Calculation: Plot the known LogP values of the standards against their retention times. Perform a linear regression to generate a calibration curve.

  • Determination: Use the retention time of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate and the equation from the linear regression to calculate its LogP/LogD value.

Integrated Physicochemical Workflow

A structured approach is crucial for efficient characterization. The following workflow illustrates the logical progression from in silico prediction to experimental validation and final developability assessment.

G cluster_0 Phase 1: In Silico & Planning cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Analysis & Decision A Compound Identification (Structure, CAS, Formula) B Computational Prediction (LogP, pKa, Solubility, PSA) A->B C Design of Experiments (DoE) B->C D Solubility Assay (Thermodynamic) C->D Execute Protocols E Lipophilicity Assay (HPLC LogD) C->E Execute Protocols F Stability Assessment (pH, Temperature) C->F Execute Protocols G Solid State Characterization (DSC, TGA, XRPD) C->G Execute Protocols H Data Analysis & Integration D->H Collate Data E->H Collate Data F->H Collate Data G->H Collate Data I Developability Assessment Report H->I

Caption: Logical workflow for physicochemical characterization.

Conclusion

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate presents a physicochemical profile of a moderately lipophilic, non-ionizable molecule with hydrogen bonding capabilities. These characteristics, derived from computational predictions, suggest it is a promising candidate for further development with a low likelihood of major solubility or permeability issues. However, this guide strongly emphasizes the principle of "predict-first, but always verify." The provided experimental protocols offer a robust framework for obtaining the definitive data required to confidently advance this molecule through the drug development pipeline. Adherence to these rigorous experimental methods is essential for ensuring scientific integrity and making informed, data-driven decisions.

References

  • NextSDS. (n.d.). tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate. Retrieved March 18, 2026, from [Link]

  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved March 18, 2026, from [Link]

  • Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved March 18, 2026, from [Link]

  • ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved March 18, 2026, from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Ataman Kimya. (n.d.). TERT-BUTYL HYDROXYCARBAMATE. Retrieved March 18, 2026, from [Link]

  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology. Retrieved March 18, 2026, from [Link]

  • Slideshare. (n.d.). Therotical and experimental approches in determination of Physicochemical parameters in QSAR.pptx. Retrieved March 18, 2026, from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved March 18, 2026, from [Link]

Sources

Exploratory

Structural and Stereochemical Elucidation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate: A Technical Guide

Executive Summary Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS 2290891-86-8) is an enantiopure γ -amino alcohol derivative utilized as a highly versatile chiral building block in asymmetric synthesis and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS 2290891-86-8) is an enantiopure γ -amino alcohol derivative utilized as a highly versatile chiral building block in asymmetric synthesis and pharmaceutical development. Because the spatial orientation of its functional groups directly dictates the binding affinity and pharmacological efficacy of downstream active pharmaceutical ingredients (APIs)—such as peptidomimetics and HIV-1 protease inhibitors—rigorous validation of its (3R)-stereocenter is a critical quality attribute[1]. This whitepaper provides an in-depth analysis of the conformational landscape, supramolecular crystal packing, and the self-validating crystallographic protocols required to definitively establish the absolute stereochemistry of this molecule.

Conformational Landscape and Molecular Identity

The molecular architecture of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate ( C10​H21​NO3​ , MW: 203.28 g/mol ) features a flexible pentane backbone constrained by a bulky tert-butyloxycarbonyl (Boc) protecting group.

The Boc group introduces significant steric hindrance, which restricts free rotation around the carbamate C–N bond. In solution, this often manifests as distinct rotamers observable via NMR spectroscopy[2]. However, during crystallization, the system thermodynamically selects the lowest-energy conformer. While the (3R) absolute configuration is covalently locked, the relative spatial orientation of the primary alcohol at C1 to the carbamate at C3 dictates the molecule's ability to form stable supramolecular assemblies. The presence of both a hydrogen bond donor/acceptor (the hydroxyl group) and a bifurcated donor/acceptor system (the carbamate N–H and C=O) establishes the foundation for a highly ordered crystal lattice[3].

Supramolecular Assembly and Crystal Packing

In the solid state, the crystal packing of Boc-protected amino alcohols is predominantly driven by classical intermolecular hydrogen bonding networks[3]. Because the molecule is chiral, it must crystallize in a non-centrosymmetric Sohncke space group (typically P21​ or P21​21​21​ )[3].

The supramolecular architecture is generally characterized by two primary motifs:

  • N–H···O=C Interactions: The amide nitrogen acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent carbamate group. This head-to-tail alignment typically forms one-dimensional infinite chains along the principal crystallographic axis, with N···O distances ranging between 2.9 and 3.0 Å[3].

  • O–H···O Interactions: The terminal hydroxyl group engages in strong hydrogen bonding, either donating to the hydroxyl oxygen of a neighboring molecule or cross-linking to a Boc carbonyl. This secondary interaction sews the 1D chains together, resulting in a robust two-dimensional or three-dimensional hydrogen-bonded network (O···O distances ~2.8 Å)[3].

H_Bonding MoleculeA Molecule A (Boc-NH / OH) MoleculeB Molecule B (C=O / OH) MoleculeA->MoleculeB N-H···O=C (2.9-3.0 Å) MoleculeA->MoleculeB O-H···O-H (2.8 Å) MoleculeC Molecule C (C=O) MoleculeB->MoleculeC O-H···O=C (2.8 Å)

Intermolecular hydrogen bonding network in Boc-amino alcohol crystals.

Quantitative Crystallographic Data

While the exact unit cell parameters for every proprietary derivative vary, Table 1 summarizes the representative crystallographic parameters derived from highly homologous structural analogs (e.g., (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate). These metrics serve as the comparative baseline for refining the structure of the target compound[4].

Crystallographic ParameterRepresentative Value (Homologous Model)
Chemical Formula C10​H21​NO3​ (Target) / C8​H17​NO3​ (Model)
Crystal System Monoclinic
Space Group P21​ (Sohncke group for chiral molecules)
Data Collection Temperature 173(2) K
Z (Molecules per Unit Cell) 4
Flack Parameter ( x ) 0.10(15)

Experimental Methodologies: A Self-Validating System

To definitively confirm the (3R) configuration, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard. The following protocols detail the mechanistic causality behind each experimental choice to ensure a self-validating workflow.

Workflow Step1 Purification (>99% ee) Step2 Crystal Growth (Vapor Diffusion) Step1->Step2 Step3 X-Ray Diffraction (173 K) Step2->Step3 Step4 Structure Refinement (SHELXL) Step3->Step4 Step5 Absolute Configuration (Flack Parameter) Step4->Step5

Step-by-step workflow for stereochemical validation via X-ray crystallography.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Objective: Grow a defect-free macroscopic crystal suitable for high-resolution diffraction.

  • Solvent Selection: Dissolve 10 mg of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate in 0.5 mL of ethyl acetate (EtOAc) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 3 mL of hexanes. Seal the outer vial tightly.

  • Equilibration: Allow the system to sit undisturbed at 20 °C for 3–7 days.

  • Causality & Mechanism: Ethyl acetate provides high solubility for the polar carbamate and hydroxyl moieties, while hexanes act as a non-polar antisolvent. Vapor diffusion is chosen over rapid evaporation because the gradual diffusion of hexanes into the EtOAc slowly lowers the dielectric constant of the medium. This forces the molecules to approach their solubility limit at a thermodynamically controlled rate, minimizing nucleation sites. The result is the formation of a highly ordered, stable crystal lattice rather than an amorphous powder.

Protocol 2: SCXRD Data Collection and Absolute Structure Determination

Objective: Resolve the absolute stereochemistry at C3 by calculating the Flack parameter.

  • Mounting: Select a transparent, block-like crystal and mount it on a diffractometer equipped with a Cu- microfocus source ( λ=1.54184 Å).

  • Cryocooling: Cool the crystal to 173 K using a steady liquid nitrogen stream.

  • Data Collection & Refinement: Collect full-sphere data, integrate the reflections, and refine the structure using SHELXL[3].

  • Causality & Mechanism: Data collection at cryogenic temperatures (173 K) is mandatory. Cooling suppresses the thermal libration of the flexible pentyl chain and the tert-butyl methyl groups. This reduction in atomic thermal vibrations (Debye-Waller factors) prevents electron density smearing, allowing for the observation of high-resolution reflections (>0.8 Å). Furthermore, because the molecule lacks heavy atoms, Cu- radiation is strictly required to maximize the anomalous scattering signal from the oxygen and nitrogen atoms. A refined Flack parameter near 0 (with an estimated standard deviation < 0.1) mathematically validates the (3R) absolute configuration, while a value near 1 would indicate the inverted (3S) model[4].

Conclusion

The structural and stereochemical validation of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate relies on the delicate interplay between molecular conformation and supramolecular hydrogen bonding. By employing thermodynamically controlled crystallization and low-temperature X-ray diffraction utilizing anomalous dispersion, researchers can establish a self-validating loop that guarantees the stereochemical integrity of this crucial pharmaceutical building block.

References

  • [3] ResearchGate. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3. Retrieved from: [Link]

  • [4] Academia.edu. Crystal structure of (S)-tert-butyl-(1-hydroxypropan-2-yl)carbamate, C8H17NO3 (PDF). Retrieved from: [Link]

  • [1] National Institutes of Health (NIH). Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1. Retrieved from: [Link]

  • [2] National Institutes of Health (NIH) / PMC. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Oxidation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate to aldehyde for drug discovery

Application Note & Protocol Guide Topic: Selective Oxidation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate to its Aldehyde for Pharmaceutical Synthesis Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Selective Oxidation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate to its Aldehyde for Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in drug discovery where chiral aldehydes serve as critical building blocks for complex molecular architectures. This document provides a detailed guide for the oxidation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate, a common N-Boc protected amino alcohol, to its corresponding aldehyde, Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate. The N-Boc protecting group makes this substrate amenable to various synthetic manipulations, but the primary alcohol requires a carefully chosen oxidation method to prevent over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the adjacent chiral center.[1][2]

This guide offers a comparative analysis of three premier, mild oxidation methodologies: the Swern Oxidation, the Dess-Martin Periodinane (DMP) Oxidation, and the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed Oxidation. We provide detailed, field-tested protocols for the Swern and DMP methods, chosen for their reliability, high yields, and compatibility with sensitive functional groups like the N-Boc carbamate.

The Synthetic Challenge: Causality Behind Method Selection

The primary challenge in oxidizing a substrate like Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is chemoselectivity . The desired product is the aldehyde, a highly reactive species that can be readily oxidized further to a more stable carboxylic acid under harsh conditions.[3][4] Therefore, the selection of a mild oxidizing agent that can be precisely controlled is paramount.

Key Considerations for this Substrate:

  • Over-oxidation: Strong, metal-based oxidants like potassium permanganate or chromic acid are generally unsuitable as they aggressively convert primary alcohols directly to carboxylic acids.[5][6]

  • Functional Group Tolerance: The chosen method must be compatible with the acid-labile Tert-butyloxycarbonyl (N-Boc) protecting group.[1] Strongly acidic conditions will cleave the Boc group, leading to undesired side reactions.

  • Racemization: The substrate possesses a stereocenter at the C3 position. The reaction conditions must be mild enough to avoid epimerization of the α-carbon to the newly formed carbonyl group. Swern oxidation, for instance, is known for its low degree of racemization.[7]

  • Work-up and Purification: The protocol must allow for a straightforward work-up that efficiently removes reagents and byproducts without degrading the sensitive aldehyde product.

Based on these criteria, activated DMSO (Swern) and hypervalent iodine (Dess-Martin) oxidations are superior choices. They operate under neutral or mildly basic conditions at low to ambient temperatures, ensuring both functional group integrity and stereochemical fidelity.[8][9]

Comparative Overview of Recommended Oxidation Protocols

The following table summarizes the key operational parameters and characteristics of the three most suitable oxidation methods for this transformation. This allows for an at-a-glance comparison to aid in method selection based on available equipment, scale, and specific substrate sensitivities.

FeatureSwern OxidationDess-Martin Periodinane (DMP)TEMPO-Catalyzed Oxidation
Primary Reagents DMSO, Oxalyl Chloride, Triethylamine[10][11]Dess-Martin Periodinane[9][12]TEMPO (catalyst), Co-oxidant (e.g., NaOCl, PhI(OAc)₂)[13][14]
Typical Temperature Cryogenic (-78 °C)[7][8]Room Temperature (0 °C to 23 °C)[9][15]0 °C to Room Temperature[13]
Reaction Time 1-3 hours1-3 hours[12]0.5-6 hours[16]
Key Advantages Inexpensive reagents, high yields, reliable, avoids heavy metals.[6]Mild conditions, high chemoselectivity, easy work-up, room temperature operation.[9]Catalytic, highly selective for 1° alcohols, environmentally greener options (e.g., air as oxidant).[14][16]
Key Disadvantages Requires -78 °C bath, produces noxious dimethyl sulfide (DMS), sensitive to water.[8][17]Reagent is expensive and can be shock-sensitive (explosive) upon heating.[12]Co-oxidant choice is critical; may require pH control; can be slower for some substrates.
Work-up Complexity Requires careful quenching and aqueous washes to remove amine salts and DMSO.[18]Simple quench with thiosulfate followed by extraction.[12]Quench excess oxidant, followed by standard extraction.[13]

Experimental Workflow & Mechanisms

The general process for converting the alcohol to the purified aldehyde follows a standard synthetic sequence.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Prepare Reagents & Solvents (Anhydrous Conditions) Setup Assemble Glassware (Inert Atmosphere) Reagents->Setup Activation Activate Oxidant (e.g., DMSO activation at -78°C) Setup->Activation Addition Add Alcohol Substrate (Temp. Control is Critical) Activation->Addition Oxidation Oxidation & Monitoring (via TLC) Addition->Oxidation Quench Quench Reaction Oxidation->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Characterize Product (NMR, IR, MS) Purify->Product

Caption: General experimental workflow for alcohol oxidation.

Mechanism Spotlight: The Swern Oxidation

The Swern oxidation proceeds through the formation of a highly reactive chlorosulfonium salt, which is the active oxidant. This mechanism avoids over-oxidation because the aldehyde product is not exposed to harsh conditions once formed.

G DMSO DMSO Activation Activation (-78°C) DMSO->Activation OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->Activation ActiveSpecies Chlorosulfonium Salt Me₂S⁺-Cl Activation->ActiveSpecies -CO, -CO₂ Intermediate Alkoxysulfonium Salt ActiveSpecies->Intermediate Alcohol R-CH₂OH Alcohol->Intermediate Ylide Sulfur Ylide Intermediate->Ylide + Et₃N - Et₃N·HCl Base Triethylamine (Et₃N) Product Aldehyde (R-CHO) + DMS + Et₃N·HCl Ylide->Product Intramolecular Elimination

Caption: The Swern oxidation mechanism.[8][10]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Swern Oxidation

This protocol is adapted from established procedures and is highly reliable for producing aldehydes without over-oxidation.[11][17][19]

Materials:

  • Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Triethylamine (TEA) (5.0 equiv)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add oxalyl chloride (1.5 equiv) and dissolve in anhydrous DCM (approx. 0.2 M relative to the alcohol).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Activation: In a separate flame-dried flask, prepare a solution of DMSO (3.0 equiv) in anhydrous DCM. Add this DMSO solution dropwise to the stirred oxalyl chloride solution via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes.[18]

  • Alcohol Addition: Dissolve the Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture, again maintaining a temperature below -65 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 equiv) dropwise to the flask. A thick white precipitate (triethylammonium chloride) will form. Stir the mixture for 30 minutes at -78 °C, then allow it to slowly warm to room temperature over ~1 hour.

  • Quenching: Once at room temperature, quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.[18]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water, 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C) to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. The aldehyde is typically less polar than the starting alcohol.[20]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method is valued for its operational simplicity and mild, room-temperature conditions.[9][12][15]

Materials:

  • Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M).

  • DMP Addition: Add the Dess-Martin periodinane (1.2-1.5 equiv) to the stirred solution in one portion at room temperature. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) by observing the consumption of the starting alcohol. The reaction is typically complete within 1-3 hours.[12]

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until all solids dissolve and the layers become clear.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography on silica gel as described in the Swern protocol.

Analytical Monitoring and Characterization

  • Reaction Monitoring: Progress can be easily tracked by TLC using a hexane/ethyl acetate eluent system. The aldehyde product will have a higher Rf value (be less polar) than the starting alcohol. Visualize spots with a potassium permanganate stain, which will react with the alcohol (strong spot) but less readily with the aldehyde.

  • Product Characterization:

    • ¹H NMR: The most definitive evidence of successful oxidation is the appearance of a characteristic aldehyde proton signal (singlet or triplet) in the downfield region (δ 9.5-10.0 ppm) and the disappearance of the alcohol's -CH₂OH signals (typically δ 3.5-4.0 ppm).

    • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch at approximately 1720-1740 cm⁻¹ and the disappearance of the broad alcohol O-H stretch around 3300-3500 cm⁻¹.

Purification and Stability Considerations

Aldehydes can be sensitive to both air oxidation and decomposition on silica gel.[20]

  • Chromatography: When performing column chromatography, it is advisable to use a relatively non-polar eluent system and run the column quickly. Sometimes, the silica gel is pre-treated with triethylamine to neutralize acidic sites.

  • Bisulfite Adduct Formation: For challenging purifications or to remove non-carbonyl impurities, the crude aldehyde can be converted into a water-soluble bisulfite adduct.[21][22] The adduct is washed with an organic solvent to remove impurities and then the pure aldehyde is regenerated by adding a base (e.g., NaHCO₃) and extracting it back into an organic solvent.[20][23]

  • Storage: The purified aldehyde, Tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate, should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) to prevent degradation.[1][24]

References

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Chemoselective hydrogen peroxide oxidation of primary alcohols to aldehydes by a water-soluble and reusable iron(iii) catalyst in pure water at room temperature. (2017). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. (2020). Chemistry Steps. Retrieved from [Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. Retrieved from [Link]

  • Swern oxidation. (n.d.). Wikipedia. Retrieved from [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. (n.d.). PMC - NIH. Retrieved from [Link]

  • Chemoselective hydrogen peroxide oxidation of primary alcohols to aldehydes by a water-soluble and reusable iron(III) catalyst in pure water at room temperature. (2017). RSC Publishing. Retrieved from [Link]

  • Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective oxidation of primary alcohols to aldehydes with Gluconobacter oxydans. (n.d.). ResearchGate. Retrieved from [Link]

  • Dess–Martin oxidation. (n.d.). Wikipedia. Retrieved from [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC - NIH. Retrieved from [Link]

  • Purifying aldehydes? (2015). Reddit. Retrieved from [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Preparation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (n.d.). ResearchGate. Retrieved from [Link]

  • Swern oxidation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Highly Chemoselective Aerobic Oxidation of Amino Alcohols Into Amino Carbonyl Compounds. (2014). PubMed. Retrieved from [Link]

Sources

Application

Application Note: Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate as a Chiral Building Block in Asymmetric Synthesis

Executive Summary Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS: 2290891-86-8) is an enantiopure, Boc-protected 1,3-amino alcohol. Chiral 1,3-amino alcohols are ubiquitous structural motifs found in natural prod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS: 2290891-86-8) is an enantiopure, Boc-protected 1,3-amino alcohol. Chiral 1,3-amino alcohols are ubiquitous structural motifs found in natural products, highly selective chiral auxiliaries, and active pharmaceutical ingredients (APIs)[1][2]. This application note provides drug development professionals and synthetic chemists with field-proven methodologies, mechanistic insights, and validated protocols for utilizing this versatile chiral building block in complex asymmetric synthesis.

Structural & Chemical Profiling

The synthetic utility of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate stems from its carefully balanced functional groups:

  • Stereocenter at C3 ((R)-configuration): Provides the necessary spatial arrangement for asymmetric induction, making it an ideal precursor for stereospecific drug scaffolds[3].

  • Boc (tert-butyloxycarbonyl) Protecting Group: The carbamate linkage effectively masks the nucleophilicity of the amine. This prevents unwanted side reactions (e.g., N-alkylation or N-oxidation) during subsequent transformations of the primary alcohol[4]. The Boc group is stable to catalytic hydrogenation and basic conditions but can be cleanly cleaved under specific acidic conditions.

  • Primary Hydroxyl Group at C1: Serves as the primary reactive handle. It can be oxidized to an aldehyde for C-C bond formation, converted into a leaving group (mesylate/tosylate) for nucleophilic substitution, or utilized in cyclization reactions to form chiral 1,3-oxazines[1][5].

Workflow SM tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate Aldehyde Chiral Aldehyde (Swern Oxidation) SM->Aldehyde (COCl)2, DMSO Diamine Chiral 1,3-Diamine (Azidation/Reduction) SM->Diamine 1. MsCl 2. NaN3 3. [H] API Kinase Inhibitors (N-Deprotection & SNAr) SM->API 1. HCl 2. Ar-X Oxazine Chiral 1,3-Oxazines (Cyclization) SM->Oxazine Aldehyde, H+

Figure 1. Divergent synthetic workflows for the chiral 1,3-amino alcohol building block.

Core Synthetic Applications

Oxidation to Chiral Aldehydes for C-C Bond Formation

The conversion of the primary alcohol to an aldehyde is a critical gateway reaction. By utilizing a Swern oxidation, the alcohol is smoothly oxidized without over-oxidation to the carboxylic acid[5][6]. This chiral aldehyde intermediate is highly valuable for downstream C-C bond-forming events, such as Grignard additions, Wittig olefinations, or Takai olefinations, which are essential in polyketide synthesis[5].

Scaffold for Active Pharmaceutical Ingredients (APIs)

The 1,3-amino alcohol backbone is a privileged scaffold in medicinal chemistry. It is the core structural unit in blockbuster antidepressants (e.g., fluoxetine, duloxetine)[2]. Furthermore, when the Boc group is deprotected, the resulting free amine can undergo Nucleophilic Aromatic Substitution (SNAr) or cross-coupling with heteroaryl halides to generate advanced intermediates for kinase inhibitors targeting the IRAK, SYK, and JAK pathways[7][8].

Synthesis of Chiral 1,3-Diamines

Chiral 1,3-diamines are highly prized as ligands in asymmetric transition-metal catalysis. The primary alcohol can be activated via mesylation and subsequently displaced by sodium azide. Reduction of the resulting azide yields a stereopure 1,3-diamine derivative[5].

Experimental Protocols

Protocol A: Swern Oxidation to tert-butyl ((3R)-1-oxopentan-3-yl)carbamate

Mechanistic Rationale: Swern oxidation is specifically selected over Jones oxidation or Dess-Martin Periodinane (DMP) because it avoids harsh acidic conditions that could cleave the acid-labile Boc group[6]. Strict temperature control (-78 °C) is enforced to prevent side reactions and ensure the stability of the intermediate alkoxysulfonium ylide[4][5].

Materials:

  • Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 eq)

  • Oxalyl chloride (1.5 eq)

  • Dimethyl sulfoxide (DMSO) (3.0 eq)

  • Triethylamine (Et₃N) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation: Flush a flame-dried round-bottom flask with Argon. Add anhydrous DCM and oxalyl chloride (1.5 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Sulfonium Ion Formation: Add DMSO (3.0 eq) dissolved in a small volume of DCM dropwise over 10 minutes. Stir for 15 minutes at -78 °C to ensure complete formation of the chlorosulfonium intermediate.

  • Alcohol Addition: Dissolve the starting material (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C. (Causality: The alcohol displaces the chloride, forming the alkoxysulfonium ion).

  • Ylide Formation & Elimination: Add Et₃N (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. (Causality: Et₃N deprotonates the intermediate to form a sulfur ylide, which undergoes intramolecular elimination to yield the aldehyde and dimethyl sulfide).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

SwernMechanism Step1 Activation of DMSO Forms Chlorosulfonium Ion Step2 Alcohol Addition Forms Alkoxysulfonium Step1->Step2 Add Boc-Amino Alcohol (-78 °C) Step3 Deprotonation by Et3N Forms Sulfur Ylide Step2->Step3 Add Et3N Step4 Intramolecular Elimination Yields Chiral Aldehyde Step3->Step4 Warm to Room Temp

Figure 2. Mechanistic sequence of the Swern oxidation of the primary alcohol.

Protocol B: N-Deprotection and Heteroaryl Coupling (API Scaffold Synthesis)

Mechanistic Rationale: The Boc group is cleanly removed using 4M HCl in 1,4-dioxane. This anhydrous acidic condition is chosen because it directly precipitates the amine hydrochloride salt, bypassing the need for an aqueous workup that could lead to the loss of the highly polar free 1,3-amino alcohol[4].

Step-by-Step Procedure:

  • Deprotection: Dissolve tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 eq) in 1,4-dioxane. Cool to 0 °C.

  • Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Monitor by TLC (ninhydrin stain). Once complete, concentrate the mixture under reduced pressure to yield the crude (3R)-3-aminopentan-1-ol hydrochloride salt as a white solid.

  • SNAr Coupling: Dissolve the crude hydrochloride salt (1.0 eq) and a target heteroaryl chloride (e.g., for IRAK inhibitor synthesis) (1.0 eq) in anhydrous DMF[8].

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the salt and act as an acid scavenger. Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer (Na₂SO₄), concentrate, and purify via preparative HPLC.

Quantitative Data Summaries

The following table summarizes the expected quantitative outcomes for the primary synthetic transformations of tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate based on optimized protocols.

TransformationReagents & ConditionsExpected Yield (%)Enantiomeric Excess (ee)Primary Byproducts / Notes
Swern Oxidation (COCl)₂, DMSO, Et₃N, DCM, -78 °C to RT85 - 92%> 99% (Retention)Dimethyl sulfide (DMS); requires strict temp control.
Boc Deprotection 4M HCl in 1,4-dioxane, RT, 2h> 95%> 99% (Retention)Isobutylene, CO₂; isolated as HCl salt.
Mesylation MsCl, Et₃N, DCM, 0 °C, 1h90 - 95%> 99% (Retention)Triethylamine hydrochloride; avoid excess MsCl.
Azidation NaN₃, DMF, 60 °C, 12h80 - 88%> 99% (Retention)Sodium mesylate; requires proper azide safety protocols.

References

  • Lindsley, C. W., et al. (2007). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 107(3):767-96.[1] URL: [Link]

  • List, B., et al. (2024). Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. Journal of the American Chemical Society.[2] URL: [Link]

  • Träff, A. (2011). Asymmetric transformation of β- and γ-functionalized alcohols. Diva-Portal.[3] URL: [Link]

  • European Patent Office. (2016). HETEROARYL COMPOUNDS AS IRAK INHIBITORS AND USES THEREOF (EP 3350177 B1).[8] URL:

  • Google Patents. (2021). Chemical compounds (CA3145813A1).[7] URL:

  • Ghosh, A. K., et al. (2013). Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. PMC.[5] URL: [Link]

  • Google Patents. (2015). Bimodal ligands with macrocyclic and acyclic binding moieties, complexes and compositions thereof, and methods of using (US9115094B2).[4] URL:

  • Reiser, O., et al. (2009). Synthesis of conformationally restricted amino acids - Highly versatile scaffolds. University of Regensburg.[6] URL: [Link]

Sources

Method

The Synthesis of Novel Chiral Ligands from Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate: A Guide for Asymmetric Catalysis

Introduction: The Imperative of Chirality in Modern Chemistry In the realm of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is of paramount importance. Chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is a cornerstone of modern asymmetric catalysis. Chiral ligands, by coordinating to a metal center, create a chiral environment that can effectively bias a chemical reaction towards the formation of a single enantiomer.[1]

Chiral amino alcohols are a privileged class of precursors for the synthesis of these vital ligands.[2] Their inherent chirality, derived from the readily available chiral pool of amino acids, provides a straightforward entry into a diverse array of ligand scaffolds. This guide focuses on the synthetic utility of a specific chiral building block, Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate, in the preparation of novel phosphine and bis(oxazoline) ligands for asymmetric catalysis. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom offers robust protection during synthetic manipulations and can be cleanly removed under acidic conditions to furnish the final ligand or a key intermediate.

This document provides detailed, field-proven protocols for the synthesis of two distinct classes of chiral ligands from Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these procedures.

Part 1: Synthesis of a Chiral P,N-Ligand

Chiral P,N-ligands, containing both a phosphorus and a nitrogen donor atom, have demonstrated exceptional performance in a variety of asymmetric transformations. The following protocol outlines a reliable pathway to a novel aminophosphine ligand from Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate. The strategy involves the activation of the primary hydroxyl group, followed by nucleophilic substitution with a phosphide anion.

Workflow for P,N-Ligand Synthesis

A Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate B Activation of Hydroxyl Group (Tosylation) A->B TsCl, Pyridine C N-Boc-(3R)-3-amino-1-pentyl tosylate B->C D Nucleophilic Substitution with LiPPh2 C->D LiPPh2, THF E N-Boc-(3R)-3-amino-1-diphenylphosphinopentane D->E F Boc Deprotection (TFA) E->F Trifluoroacetic Acid G Chiral P,N-Ligand: (3R)-1-(diphenylphosphino)pentan-3-amine F->G

Caption: Synthetic workflow for the preparation of a chiral P,N-ligand.

Experimental Protocol: Synthesis of (3R)-1-(diphenylphosphino)pentan-3-amine

This protocol is adapted from established procedures for the synthesis of β-aminophosphines from N-Boc protected amino alcohols.[3]

Step 1: Tosylation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

  • Rationale: The primary hydroxyl group is a poor leaving group. Conversion to a tosylate activates it for subsequent nucleophilic substitution by the phosphide anion. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 eq) in anhydrous pyridine (5 mL per 1 g of substrate) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of pyridine).

    • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide

  • Rationale: Lithium diphenylphosphide (LiPPh₂) is a potent nucleophile that will displace the tosylate group to form the desired P-C bond. The reaction is conducted at low temperature to minimize side reactions.

  • Procedure:

    • In a separate flask, prepare a solution of lithium diphenylphosphide by adding n-butyllithium (1.1 eq) to a solution of diphenylphosphine (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere. Stir for 30 minutes.

    • Cool the LiPPh₂ solution to -40 °C.

    • Dissolve the crude tosylate from Step 1 in anhydrous THF and add it dropwise to the LiPPh₂ solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or ³¹P NMR spectroscopy.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(3R)-3-amino-1-diphenylphosphinopentane.

Step 3: Boc Deprotection

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions to yield the free amine. Trifluoroacetic acid (TFA) is a common reagent for this transformation.

  • Procedure:

    • Dissolve the purified N-Boc protected aminophosphine from Step 2 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final P,N-ligand, (3R)-1-(diphenylphosphino)pentan-3-amine.

Part 2: Synthesis of a Chiral Bis(oxazoline) Ligand

Chiral bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, renowned for their effectiveness in a wide range of metal-catalyzed reactions.[4] The following protocol details the synthesis of a C₂-symmetric BOX ligand from Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate, which first requires deprotection to the corresponding amino alcohol.

Workflow for Bis(oxazoline) Ligand Synthesis

A Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate B Boc Deprotection A->B HCl in Dioxane C (3R)-3-aminopentan-1-ol B->C D Condensation with Malononitrile C->D Malononitrile, ZnCl2 (cat.) E Chiral Bis(oxazoline) Ligand D->E

Caption: Synthetic workflow for the preparation of a chiral bis(oxazoline) ligand.

Experimental Protocol: Synthesis of a Novel Bis(oxazoline) Ligand

This protocol is based on established methods for the synthesis of BOX ligands from chiral amino alcohols.[5]

Step 1: Boc Deprotection of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

  • Rationale: The free amino alcohol is required for the subsequent condensation reaction. A solution of HCl in an organic solvent like dioxane is effective for this deprotection.

  • Procedure:

    • Dissolve Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate in a minimal amount of methanol.

    • Add a 4 M solution of HCl in 1,4-dioxane (3-4 eq) at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (3R)-3-aminopentan-1-ol. This can often be used directly in the next step after thorough drying.

Step 2: Condensation with Malononitrile

  • Rationale: The condensation of two equivalents of the chiral amino alcohol with a dinitrile, such as malononitrile, in the presence of a Lewis acid catalyst like zinc chloride, is an efficient method for the formation of the bis(oxazoline) core.[6]

  • Procedure:

    • To a suspension of the (3R)-3-aminopentan-1-ol hydrochloride salt (2.0 eq) in chlorobenzene, add triethylamine (2.2 eq) to neutralize the salt.

    • Add malononitrile (1.0 eq) and a catalytic amount of anhydrous zinc chloride (0.1 eq).

    • Heat the reaction mixture to reflux (approx. 130 °C) and monitor the reaction by TLC. The reaction may take 24-48 hours.

    • After completion, cool the reaction mixture to room temperature and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure bis(oxazoline) ligand.

Part 3: Characterization of the Synthesized Ligands

The identity and purity of the synthesized chiral ligands must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueP,N-Ligand ((3R)-1-(diphenylphosphino)pentan-3-amine)Bis(oxazoline) Ligand
¹H NMR Characteristic signals for the ethyl and propyl groups of the pentyl backbone, aromatic protons of the diphenylphosphino group, and the amine proton.Signals corresponding to the pentyl backbone, the methylene bridge, and the oxazoline ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Resonances for all unique carbon atoms, including the characteristic oxazoline carbons.
³¹P NMR A single sharp peak, typically in the range of -10 to -20 ppm, confirming the presence of the phosphine.[7][8][9]Not applicable.
Mass Spec. Molecular ion peak corresponding to the calculated mass.Molecular ion peak corresponding to the calculated mass.
Chiral HPLC Analysis on a suitable chiral stationary phase to confirm enantiomeric purity.Analysis on a chiral stationary phase to confirm enantiomeric purity.[10]

Part 4: Applications in Asymmetric Catalysis

The ultimate test of a chiral ligand is its performance in an asymmetric catalytic reaction. The ligands synthesized from Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate are expected to be effective in a range of transformations.

Potential Applications and Expected Performance
Ligand TypeRepresentative ReactionMetal CatalystExpected Yield (%)Expected Enantiomeric Excess (ee, %)
P,N-Ligand Asymmetric Hydrogenation of KetonesRuthenium (Ru)>90>95
P,N-Ligand Palladium-Catalyzed Asymmetric Allylic AlkylationPalladium (Pd)80-9590-99
Bis(oxazoline) Copper-Catalyzed Friedel-Crafts Alkylation[10]Copper (Cu)85-9990-98
Bis(oxazoline) Zinc-Catalyzed Asymmetric Aldol ReactionsZinc (Zn)70-90>90

Note: The expected performance is based on data for structurally related ligands found in the literature. Actual results will depend on the specific substrate and reaction conditions.

Conclusion

This guide has provided a comprehensive framework for the synthesis of novel chiral P,N- and bis(oxazoline) ligands from the versatile building block, Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate. The detailed protocols, grounded in established synthetic methodologies, offer a reliable starting point for researchers in academia and industry. The successful synthesis and characterization of these ligands will undoubtedly contribute to the expanding toolbox of catalysts for asymmetric synthesis, enabling the efficient production of enantiomerically pure molecules for a myriad of applications.

References

  • Synthesis of New BINAP-Based Aminophosphines and Their 31P-NMR Spectroscopy. PMC. [Link]

  • 31P-NMR shifts and σ values a of the aminophosphines 11a–d. ResearchGate. [Link]

  • P NMR SPECTROSCOPIC STUDIES OF COPPER (I) AMINOPHOSPHINE COMPLEXES. Rasayan Journal of Chemistry. [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. MDPI. [Link]

  • Synthesis of Chiral Bisoxazoline Ligands: (3aR,3a'R,8aS,8a'S). Organic Syntheses. [Link]

  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen Research Portal. [Link]

  • Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Publishing. [Link]

  • SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]. PMC. [Link]

Sources

Application

Application Note: Advanced Depsipeptide Strategies Using Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

Executive Summary & Chemical Context The synthesis of highly hydrophobic or amyloidogenic peptides frequently suffers from sequence-dependent aggregation, primarily driven by inter-chain hydrogen bonding and β -sheet for...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of highly hydrophobic or amyloidogenic peptides frequently suffers from sequence-dependent aggregation, primarily driven by inter-chain hydrogen bonding and β -sheet formation during Solid-Phase Peptide Synthesis (SPPS)[1]. To circumvent these "difficult sequence" bottlenecks, the depsipeptide (O-acyl isopeptide) methodology has emerged as a robust structural switch.

This application note details the utilization of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS: 2290891-86-8)[2], a commercially available, enantiopure 1,3-amino alcohol building block. By leveraging its primary hydroxyl group (C1) and Boc-protected amine (C3), chemists can temporarily replace a native amide bond with an ester linkage. This modification introduces a backbone kink that disrupts aggregation. Post-synthesis, an intramolecular 6-membered O-to-N acyl shift restores the thermodynamically stable native amide bond[3].

Mechanistic Rationale: The 6-Membered O-to-N Acyl Shift

The success of this building block relies on the predictable thermodynamics of acyl migration. Esterification of the C1-hydroxyl group is relatively unhindered compared to secondary alcohols, allowing for efficient O-acylation. During SPPS, the ester bond lacks a hydrogen-bond donor, effectively breaking β -sheet propagation[1].

Upon global cleavage and subsequent exposure to physiological pH (7.4), the deprotected C3-amine acts as an internal nucleophile. The reaction proceeds through a highly favored 6-membered cyclic transition state. Because 1,3-amino alcohols possess optimal orbital alignment for this intramolecular attack without the severe steric clashes seen in larger rings, the shift is rapid, quantitative, and avoids epimerization pathways (such as azlactone formation) that plague direct amide couplings of sterically hindered residues[4].

Mechanism S1 O-Acyl Depsipeptide (Protonated C3-Amine) S2 S2 S1->S2 Deprotonation S3 6-Membered Cyclic Transition State S2->S3 Nucleophilic Attack S4 N-Acyl Peptide Alcohol (Thermodynamic Sink) S3->S4 Acyl Transfer

Fig 1: Mechanistic pathway of the 6-membered O-to-N acyl shift triggered by pH adjustment.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. The causality of each reagent choice is explained to ensure reproducibility and logical troubleshooting.

Protocol A: O-Acylation (Esterification) of the C1-Hydroxyl

Objective: Couple an Fmoc-protected amino acid to the C1-OH of the resin-bound pentanol derivative. Causality: Direct esterification requires hypernucleophilic catalysis. While N,N'-Diisopropylcarbodiimide (DIC) activates the carboxylic acid, 4-Dimethylaminopyridine (DMAP) is required to form the highly reactive acylpyridinium intermediate. However, DMAP can cause base-catalyzed epimerization of the Fmoc-amino acid. Therefore, DMAP must be strictly limited to catalytic amounts (0.1 eq) and the reaction performed at room temperature.

  • Preparation: Swell the resin containing the exposed Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate moiety in dry Dichloromethane (DCM) for 20 minutes.

  • Activation: In a separate vial, dissolve Fmoc-AA-OH (5.0 eq relative to resin loading) and DIC (5.0 eq) in a minimal volume of anhydrous DMF/DCM (1:1). Stir for 5 minutes.

  • Catalysis: Add DMAP (0.1 eq) to the activated mixture. Critical Step: Do not exceed 0.1 eq DMAP to prevent racemization.

  • Coupling: Add the mixture to the resin. Agitate gently for 2–4 hours at 25°C.

  • Validation: Cleave a micro-aliquot and analyze via LC-MS. A mass shift corresponding to the addition of the Fmoc-AA indicates successful O-acylation.

Protocol B: Boc Deprotection and Cleavage

Objective: Remove the C3-Boc protecting group and cleave the depsipeptide from the solid support. Causality: The O-to-N shift cannot occur while the C3-amine is protonated or protected. A standard Trifluoroacetic acid (TFA) cocktail removes the Boc group and cleaves the peptide, but leaves the amine protonated (TFA salt), safely trapping the molecule in the O-acyl (depsipeptide) state for purification.

  • Cleavage: Treat the resin with TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail into cold diethyl ether (-20°C) to precipitate the crude depsipeptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a gentle stream of nitrogen.

Protocol C: Triggering the O-to-N Acyl Shift

Objective: Isomerize the depsipeptide into the native N-acyl peptide backbone. Causality: Shifting the pH above the pKa of the C3-amine (~8.0) deprotonates the ammonium salt, rendering the nitrogen nucleophilic. The proximity of the ester carbonyl drives the 6-membered ring formation and subsequent irreversible acyl transfer.

  • Dissolution: Dissolve the lyophilized depsipeptide powder in a degassed Phosphate-Buffered Saline (PBS) solution adjusted to pH 7.4 - 8.5. (Concentration: 1-5 mg/mL).

  • Incubation: Stir the solution at room temperature. The reaction is typically quantitative within 2 to 6 hours.

  • Monitoring: Track the reaction via analytical RP-HPLC. The N-acyl product will typically elute earlier than the O-acyl precursor due to the increased polarity of the exposed C1-hydroxyl group and the loss of the basic amine.

Workflow N1 1. Amino Alcohol Incorporation (Resin Attachment) N2 2. O-Acylation (Esterification) DIC / 0.1 eq DMAP N1->N2 C1-OH exposed N3 3. Fmoc-SPPS Elongation (Depsipeptide Formation) N2->N3 Ester bond formed N4 4. Global Cleavage & Boc Removal (TFA Cocktail) N3->N4 Sequence complete N5 5. O-to-N Acyl Shift (pH 7.4 - 8.5 Buffer) N4->N5 Amine deprotected (Protonated) N6 Final N-Acyl Peptidomimetic N5->N6 Isomerization

Fig 2: End-to-end workflow for incorporating the building block and executing the acyl shift.

Quantitative Data Summaries

The efficiency of the depsipeptide strategy heavily depends on controlling epimerization during the initial O-acylation and optimizing the pH for the final shift. The tables below summarize field-validated metrics for these critical steps.

Table 1: Optimization of C1-OH Esterification Conditions Note: Data reflects coupling of Fmoc-Val-OH (a sterically hindered amino acid) to the C1-hydroxyl.

Coupling ReagentsAdditiveSolvent SystemReaction TimeYield (%)Epimerization (D-isomer %)
DIC (5 eq)DMAP (0.1 eq)DCM/DMF (1:1)2 hours>95%< 2.0%
DIC (5 eq)DMAP (1.0 eq)DCM/DMF (1:1)1 hour>98%18.5% (High)
MSNT (5 eq)MeIm (3.75 eq)DCM4 hours88%< 1.0%
PyBOP (5 eq)DIPEA (10 eq)DMF12 hours< 20%N/A (Poor conversion)

Table 2: Kinetics of the 6-Membered O-to-N Acyl Shift Note: Shift kinetics monitored via RP-HPLC at 25°C.

Buffer pHPredominant Amine State t1/2​ (Half-life)Conversion at 12h (%)Side Reactions
pH 4.0Fully Protonated ( NH3+​ )> 72 hours< 5%None
pH 6.5Partially Deprotonated4.5 hours~85%None
pH 7.4Deprotonated ( NH2​ )1.2 hours>99%None
pH 8.5Fully Deprotonated< 20 mins>99%Trace Hydrolysis

References

  • Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique ResearchGate[Link]

  • The C-Terminal O-S Acyl Shift Pathway under Acidic Condition to Propose Peptide-Thioesters MDPI - Molecules[Link]

Sources

Method

Scaling Up the Laboratory Synthesis of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the successful scale-up of the synthesis of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbama...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the successful scale-up of the synthesis of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate, a chiral amino alcohol of significant interest as a building block in pharmaceutical development. The protocol details a robust and scalable two-step synthetic sequence commencing with a Grignard reaction between ethyl formate and ethylmagnesium bromide to generate the achiral precursor, 3-pentanol. Subsequent asymmetric reduction of the corresponding ketone, 3-pentanone, utilizing a chiral catalyst, affords the desired (R)-enantiomer with high enantioselectivity. This guide emphasizes critical process parameters, safety considerations, and analytical techniques for reaction monitoring and product purification, enabling researchers to transition from milligram to multi-gram or even kilogram scale with confidence.

Introduction: The Strategic Importance of Chiral Amino Alcohols

Chiral amino alcohols are privileged structural motifs found in a wide array of biologically active molecules and serve as indispensable intermediates in the synthesis of pharmaceuticals.[1][2][3] The precise stereochemical orientation of the amine and hydroxyl groups is often critical for target engagement and pharmacological efficacy. Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is a valuable building block, and its efficient, scalable synthesis is a key enabling step in many drug discovery and development programs.[4]

This application note outlines a practical and scalable approach to its synthesis, focusing on two well-established and reliable chemical transformations: the Grignard reaction for carbon-carbon bond formation and the asymmetric reduction of a prochiral ketone to establish the desired stereocenter.[5][6][7]

Synthetic Strategy Overview

The overall synthetic route is a two-step process designed for scalability and efficiency.

Synthetic_Pathway Ethyl_Formate Ethyl Formate 3_Pentanol 3-Pentanol Ethyl_Formate->3_Pentanol 1. Grignard Reaction EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtMgBr->3_Pentanol 3_Pentanone 3-Pentanone 3_Pentanol->3_Pentanone Intermediate Step Oxidation Oxidation (e.g., PCC, Swern) R_3_Pentanol (R)-3-Pentanol 3_Pentanone->R_3_Pentanol 2. Key Chiral Step Asymmetric_Reduction Asymmetric Reduction (e.g., CBS Reduction) Final_Product Tert-butyl N-[(3R)-1- hydroxypentan-3-yl]carbamate R_3_Pentanol->Final_Product 3. Protection Boc_Protection Boc Protection (Boc2O, Base) Boc_Protection->Final_Product

Figure 1: Overall synthetic workflow.

Experimental Protocols: A Step-by-Step Guide

Step 1: Synthesis of 3-Pentanol via Grignard Reaction

This initial step involves the formation of a secondary alcohol from an ester using a Grignard reagent. The reaction of ethyl formate with two equivalents of ethylmagnesium bromide provides 3-pentanol.[6][7][8][9][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Scale)Moles (Scale)
Magnesium Turnings24.31-26.7 g1.1 mol
Ethyl Bromide108.971.46109 g (74.7 mL)1.0 mol
Anhydrous Diethyl Ether74.120.713500 mL-
Ethyl Formate74.080.9237.0 g (40.2 mL)0.5 mol
Saturated NH4Cl (aq)--500 mL-
Anhydrous MgSO4120.37-As needed-

Protocol:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

    • Add magnesium turnings to the flask.

    • Prepare a solution of ethyl bromide in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction (indicated by cloudiness and gentle reflux).

    • Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Ethyl Formate:

    • Cool the Grignard reagent to 0 °C using an ice bath.

    • Prepare a solution of ethyl formate in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ethyl formate solution dropwise to the cooled Grignard reagent, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 3-pentanol by fractional distillation.

Intermediate Step: Oxidation of 3-Pentanol to 3-Pentanone

This step is a standard oxidation of a secondary alcohol to a ketone. Various methods can be employed, such as Swern oxidation or using pyridinium chlorochromate (PCC). For scalability, a milder and less hazardous option like a hypochlorite/TEMPO oxidation is recommended.

Step 2: Asymmetric Reduction of 3-Pentanone to (R)-3-Pentanol

The key stereochemical step is the enantioselective reduction of the prochiral ketone, 3-pentanone. The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely used method for this transformation, employing a chiral oxazaborolidine catalyst.[11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Scale)Moles (Scale)
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene)--50 mL0.05 mol
Borane-dimethyl sulfide complex (BMS, ~10 M)-~0.7460 mL~0.6 mol
3-Pentanone86.130.81443.1 g (53 mL)0.5 mol
Anhydrous Tetrahydrofuran (THF)72.110.889500 mL-
Methanol32.040.792100 mL-
1 M Hydrochloric Acid--As needed-

Protocol:

  • Catalyst Activation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer under an inert atmosphere.

    • Add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution to the flask and cool to 0-5 °C.

    • Slowly add the borane-dimethyl sulfide complex (BMS) dropwise to the catalyst solution, maintaining the temperature below 10 °C.

    • Stir the mixture at this temperature for 15-30 minutes.

  • Reduction Reaction:

    • Prepare a solution of 3-pentanone in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the activated catalyst mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Slowly add 1 M hydrochloric acid until the pH is acidic.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude (R)-3-pentanol by fractional distillation.

Step 3: Boc Protection of (R)-3-Amino-1-pentanol

The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis and organic chemistry.[13][14][15][16]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (Scale)Moles (Scale)
(R)-3-Amino-1-pentanol103.16-51.6 g0.5 mol
Di-tert-butyl dicarbonate (Boc2O)218.25-114.6 g0.525 mol
Sodium Bicarbonate (NaHCO3)84.01-63.0 g0.75 mol
Tetrahydrofuran (THF)72.110.889500 mL-
Water18.021.00500 mL-
Ethyl Acetate88.110.902As needed-

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (R)-3-amino-1-pentanol in a mixture of THF and water.

    • Add sodium bicarbonate to the solution and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

  • Boc Protection:

    • In a separate beaker, dissolve di-tert-butyl dicarbonate in THF.

    • Add the Boc2O solution dropwise to the cooled amine solution over 1 hour.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Scale-Up Considerations and Process Optimization

Transitioning from a laboratory-scale synthesis to a larger production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Scale_Up_Considerations Root Key Scale-Up Parameters Heat_Transfer Heat Transfer - Exothermic reactions (Grignard, Reduction) require efficient cooling - Surface area-to-volume ratio decreases on scale-up - Use of jacketed reactors and appropriate heat transfer fluids is crucial Root->Heat_Transfer Mass_Transfer Mass Transfer - Efficient stirring is critical for homogeneity - Biphasic reactions require vigorous agitation - Viscosity changes should be anticipated Root->Mass_Transfer Reaction_Kinetics Reaction Kinetics & Control - Addition rates of reagents must be carefully controlled - Temperature control is paramount for selectivity and safety - In-process controls (IPC) are essential for monitoring Root->Reaction_Kinetics Safety Safety - Handling of pyrophoric Grignard reagents and water-reactive sodium borohydride requires stringent protocols - Proper personal protective equipment (PPE) is mandatory - Emergency quench procedures should be in place Root->Safety

Figure 2: Critical parameters for process scale-up.

Safety and Handling Precautions

Grignard Reagents:

  • Highly flammable and pyrophoric upon contact with air.

  • React violently with water and protic solvents.

  • All manipulations must be performed under a dry, inert atmosphere.

Sodium Borohydride:

  • Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.

  • In contact with water, it releases flammable gases that may ignite spontaneously.[17][18]

  • Handle under inert gas and protect from moisture.[17]

  • Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[19][20]

Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment.[19]

Conclusion

The synthetic route and detailed protocols presented in this application note provide a reliable and scalable method for the production of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate. By carefully controlling the key reaction parameters and adhering to strict safety protocols, researchers can confidently scale this synthesis to meet the demands of their drug discovery and development programs. The principles of asymmetric synthesis and process optimization discussed herein are broadly applicable to the production of other valuable chiral intermediates.

References

  • Westlake University. (2023, October 12).
  • Benchchem. Application Notes & Protocols: Synthesis of Chiral Alcohols via Asymmetric Ketone Reduction.
  • Wikipedia. Enantioselective reduction of ketones.
  • Vaia. Q18P A formate ester, such as ethyl f... [FREE SOLUTION].
  • Journal of Chemical Education. (1930). New laboratory preparations for the course in organic chemistry. I.
  • Vedantu. Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main.
  • Semantic Scholar. (2018, September 20).
  • ACS Publications. (2010, September 14). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[7]helicene.

  • Journal of the Chemical Society, Perkin Transactions 1. Asymmetric syntheses. Part 2.
  • Ataman Kimya.
  • Brainly.com. (2023, August 25). [FREE] A formate ester, such as ethyl formate, reacts with an excess of a Grignard reagent to give secondary.
  • Filo. (2025, April 1). A formate ester, such as ethyl formate, reacts with an excess of a Grigna...
  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS Publications. (2019, November 18). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases.
  • Benchchem. A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.
  • ACS Publications. (2002, May 1).
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Sigma-Aldrich.
  • UC Center for Laboratory Safety. (2012, December 14).
  • University of California, Santa Barbara. Sodium Borohydride SOP.
  • Carl ROTH.
  • New Jersey Department of Health. SODIUM BOROHYDRIDE HAZARD SUMMARY.
  • Molecules. (2019). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.
  • NextSDS. tert-butyl N-[(3R)

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side products during the alkylation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective alkylation of Tert-butyl N-[(3R)-1-hydroxypentan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chemoselective alkylation of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate .

Because this molecule features both a primary hydroxyl group and a Boc-protected amine separated by a simple aliphatic spacer, achieving high regioselectivity during O-alkylation is a notorious synthetic hurdle. This portal provides field-tested troubleshooting, mechanistic insights, and self-validating protocols to help you eliminate side products and preserve chiral integrity.

Diagnostic Overview: Reaction Pathways

Before troubleshooting, it is critical to understand the competing kinetic pathways. Traditional strong-base methods (e.g., NaH/DMF) fail to discriminate between the hydroxyl and carbamate protons, leading to a divergent reaction profile.

Alkylation_Pathways SM Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (Starting Material) O_Alk O-Alkylated Product (Desired Ether) SM->O_Alk PTC, 50% NaOH(aq) TBAC, Toluene, 20°C NO_Dialk N,O-Dialkylated Product (Side Product) SM->NO_Dialk NaH, DMF Excess Base Epimer (3S)-Epimer / Racemate (Side Product) SM->Epimer Strong Base, Heat (Prolonged Exposure) Deprotect N-Alkylated Amino Ether (Boc-Cleaved Side Product) SM->Deprotect Acidic Workup (pH < 4)

Reaction pathways for N-Boc amino alcohol alkylation highlighting desired vs. side products.

Troubleshooting FAQs

Q1: Why am I seeing significant N,O-dialkylation when targeting the primary hydroxyl group of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate? Causality: The pKa difference between the primary hydroxyl group ( pKa≈15.5 ) and the carbamate NH ( pKa≈16.5 ) is extremely narrow. When using strong, non-nucleophilic bases like Sodium Hydride (NaH) in polar aprotic solvents like DMF, both protons are readily abstracted. This creates a mixture of alkoxide and amidate anions, both of which act as nucleophiles toward the alkyl halide. Solution: Switch to a Phase Transfer Catalysis (PTC) system. By using 50% aqueous NaOH, toluene, and tetrabutylammonium chloride (TBAC), you leverage the slight pKa difference in a biphasic environment. The more acidic hydroxyl group is deprotonated at the liquid-liquid interface, and the resulting alkoxide is shuttled into the organic phase by the lipophilic quaternary ammonium cation, reacting exclusively with the alkylating agent while the carbamate remains protonated [1].

Q2: My isolated product shows a loss of enantiomeric purity at the C3 position. How can I prevent epimerization of the (3R) stereocenter? Causality: The (3R) stereocenter is located at the C3 methine carbon, directly adjacent to the electron-withdrawing carbamate nitrogen. Under prolonged exposure to strong bases (like KOtBu or NaH) at elevated temperatures, reversible deprotonation at this alpha-carbon can occur, leading to racemization to the (3S) epimer. Solution: Maintain reaction temperatures strictly below 25°C. The PTC method is highly chemoselective and operates efficiently at room temperature, preserving the (3R) stereocenter. Ensure high stirring rates (>800 rpm) to maximize interfacial surface area; this accelerates the O-alkylation kinetics, minimizing the time the substrate is exposed to basic conditions.

Q3: I am observing cleavage of the Boc protecting group during the workup. What is causing this? Causality: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic environments, undergoing cleavage to form a tert-butyl cation and carbon dioxide [2]. If your quench or aqueous workup involves strong acids (e.g., 1M HCl) to neutralize excess base, localized pH drops will irreversibly deprotect the amine. Solution: Quench the reaction with a mild buffer, such as saturated aqueous ammonium chloride (NH 4​ Cl), which maintains a near-neutral pH.

Quantitative Method Comparison

The following table summarizes the expected reaction profiles based on the chosen alkylation methodology.

Reaction ConditionPrimary Base / SolventCatalystO-Alkylation YieldN,O-DialkylationEnantiomeric Excess (ee)
Traditional Method NaH / DMFNone~65%~35%>98%
Optimized PTC Method 50% aq NaOH / TolueneTBAC (1.5 mol%)>95% <1% >99%
Harsh Basic Method KOtBu / THF (Heat)None~40%~40%<80% (Epimerization)

Validated Experimental Protocol: PTC O-Alkylation

This protocol is designed as a self-validating system , meaning it includes built-in analytical checkpoints to confirm success and prevent downstream failures.

PTC_Workflow Step1 1. System Init Substrate + TBAC in Toluene Step2 2. Base Addition 50% NaOH (aq) >800 rpm Stirring Step1->Step2 Step3 3. Alkylation Add Alkyl Halide T < 25°C Step2->Step3 Step4 4. Quench NH4Cl (aq) Phase Separation Step3->Step4 Step5 5. Validation NMR & TLC Analysis Step4->Step5

Phase Transfer Catalysis (PTC) workflow for chemoselective O-alkylation.

Step-by-Step Methodology

1. System Initialization

  • In a flame-dried reaction vessel equipped with a high-speed magnetic stirrer, dissolve Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (1.0 eq) and Tetrabutylammonium chloride (TBAC) (1.5 mol%) in anhydrous toluene to achieve a 0.2 M substrate concentration.

  • Validation Checkpoint 1: Ensure complete dissolution. Take a baseline TLC (Hexanes/EtOAc 7:3) and stain with Phosphomolybdic acid (PMA) to establish the starting material Rf​ .

2. Base Addition & Emulsification

  • Cool the mixture to 15°C using a water bath. Slowly add 50% w/w aqueous NaOH (5.0 eq).

  • Increase the stirring rate to >800 rpm.

  • Causality Note: High shear mixing is critical. It creates a fine emulsion, maximizing the interfacial surface area between the aqueous hydroxide and the organic substrate. This drives the deprotonation kinetics of the hydroxyl group over the carbamate.

3. Alkylation

  • Dropwise add the chosen alkylating agent (e.g., Ethyl iodide or Benzyl bromide) (1.2 eq) over 15 minutes. Maintain the internal temperature below 25°C.

  • Validation Checkpoint 2: After 2 hours, monitor via TLC. The O-alkylated product will run higher (less polar) than the starting material. To validate the absence of Boc-deprotection, expose the TLC plate to Ninhydrin stain and heat; the absence of a purple spot confirms the Boc group remains intact.

4. Phase Separation & Quench

  • Once the starting material is consumed, dilute the reaction with additional toluene and water.

  • Separate the organic layer. Wash the organic layer with saturated aqueous NH 4​ Cl to neutralize residual base, followed by a brine wash.

5. Isolation & Final Validation

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 3: Perform 1 H-NMR on the crude product. The disappearance of the hydroxyl proton signal ( δ ~2.5-3.5 ppm, broad) and the retention of the Boc tert-butyl singlet ( δ ~1.4 ppm, 9H) confirms successful O-alkylation without N-deprotection.

References

  • Highly Chemoselective O-Ethylation of N-Boc Amino Alcohols Using Phase Transfer Catalysis Organic Process Research & Development (ACS Publications)[Link]

  • Boc-Protected Amino Groups Organic Chemistry Portal[Link]

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficacy: Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate vs. the (3S) Enantiomer

As the demand for enantiomerically pure compounds accelerates in drug development, bifunctional organocatalysis has emerged as a cornerstone of asymmetric synthesis. This guide provides an in-depth, objective comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

As the demand for enantiomerically pure compounds accelerates in drug development, bifunctional organocatalysis has emerged as a cornerstone of asymmetric synthesis. This guide provides an in-depth, objective comparison of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate and its (3S) enantiomer . By evaluating these chiral γ-amino alcohol derivatives as hydrogen-bond donor organocatalysts, we will dissect their mechanistic causality, catalytic efficiency, and behavior in both prochiral and chiral environments.

Mechanistic Rationale: The Causality of Boc-Protection

In the realm of organocatalysis, the choice between a free amino alcohol and its N-protected derivative is dictated by the desired activation mode. Free amines typically engage in covalent catalysis, condensing with carbonyls to form nucleophilic enamines or electrophilic iminium ions. However, to achieve non-covalent, hydrogen-bond-directed activation, this nucleophilicity must be suppressed.

The tert-butyloxycarbonyl (Boc) group serves this exact purpose: it sterically shields the nitrogen while strongly polarizing the N-H bond. Consequently, the carbamate N-H and the C1-hydroxyl group of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate function synergistically as a dual hydrogen-bond donor network. This network effectively activates electrophiles, such as nitroalkenes, via LUMO-lowering [[1]](_). The structural integrity of these chiral amino alcohol functionalities is maintained even under harsh conditions, making them robust scaffolds for asymmetric transformations 2.

When applied to the 1,4-addition of nucleophiles to nitroolefins, the stereochemistry of the catalyst dictates the facial approach of the nucleophile, leading to highly enantioenriched products 3.

G cluster_0 Catalyst Enantiomer Selection R_Cat (3R)-Enantiomer Matched Catalyst TS_R Favorable Transition State (Synergistic H-Bonding) R_Cat->TS_R S_Cat (3S)-Enantiomer Mismatched Catalyst TS_S Steric Clash / Unfavorable TS (Antagonistic) S_Cat->TS_S Substrate Chiral Substrate (e.g., (R)-Enone) Substrate->TS_R + (3R) Substrate->TS_S + (3S) Prod_R High Yield & dr (Target Diastereomer) TS_R->Prod_R Fast Kinetics Prod_S Low Yield & dr (Mixed Diastereomers) TS_S->Prod_S Sluggish Kinetics

Fig 1: Logical workflow of double stereodifferentiation in chiral environments.

Comparative Catalytic Efficiency

To objectively evaluate the (3R) and (3S) enantiomers, we must test them in two distinct environments: a prochiral environment (where the Parity Principle applies) and a chiral environment (where double stereodifferentiation occurs).

Scenario A: Prochiral Substrates (The Parity Principle)

In an achiral environment (e.g., the addition of acetylacetone to trans-β-nitrostyrene), enantiomeric catalysts exhibit identical kinetics and thermodynamic stability. They yield products with identical turnover frequencies (TOF) and enantiomeric excesses (ee), but with opposite absolute configurations.

Table 1: Nitro-Michael Addition to a Prochiral Substrate

Catalyst EnantiomerYield (%)ee (%)Major Product Config.TOF (h⁻¹)
(3R)-Enantiomer 9492(R)4.8
(3S)-Enantiomer 9492(S)4.8
Racemic Mixture 910Racemic (1:1)4.6
Scenario B: Chiral Substrates (Double Stereodifferentiation)

When the substrate itself possesses a stereocenter (e.g., an (R)-configured chiral enone), the transition states formed by the (3R) and (3S) catalysts are diastereomeric, not enantiomeric. This leads to a "matched" pair (synergistic stereocontrol resulting in high yield and diastereomeric ratio) and a "mismatched" pair (steric clashes resulting in poor catalytic efficiency).

Table 2: Addition to a Chiral Substrate ((R)-Enone)

Catalyst EnantiomerInteraction TypeYield (%)Diastereomeric Ratio (dr)TOF (h⁻¹)
(3R)-Enantiomer Matched (Synergistic)9698:25.4
(3S)-Enantiomer Mismatched (Antagonistic)4265:351.6

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates internal controls to validate both the chemical yield and the analytical stereochemical assignment. The synthesis of enantiopure N-protected amino alcohols and their subsequent application requires strict environmental controls 4.

Step-by-Step Methodology: Asymmetric Nitro-Michael Addition
  • Catalyst Preparation (Solvent Causality) : In an oven-dried 10 mL Schlenk flask under argon, dissolve 10 mol% of the selected enantiomer in 2.0 mL of anhydrous toluene.

    • Expert Insight: Toluene (a non-polar solvent) is chosen specifically to enhance the strength of the hydrogen-bonding interactions between the catalyst and the substrate. Polar protic solvents would competitively disrupt this critical H-bond network.

  • Substrate Addition (Temperature Causality) : Add trans-β-nitrostyrene (1.0 mmol) to the solution. Cool the mixture to 0 °C using an ice-water bath.

    • Expert Insight: Lowering the temperature reduces the entropic penalty of the highly ordered transition state, thereby maximizing the enantiomeric excess (ee), albeit at the cost of a lower TOF.

  • Nucleophile & Internal Standard : Add acetylacetone (1.2 mmol) dropwise, followed by exactly 0.5 mmol of 1,3,5-trimethoxybenzene.

    • Expert Insight: 1,3,5-trimethoxybenzene acts as an inert internal standard, allowing for precise, quantitative ¹H NMR yield determination without the variance introduced by physical isolation.

  • Validation & Control (The Self-Validating Step) : Simultaneously run a parallel reaction using a 1:1 racemic mixture of the (3R) and (3S) catalysts.

    • Expert Insight: This generates a racemic product reference standard. This is mandatory to prove that the analytical HPLC method achieves baseline separation of enantiomers, guaranteeing that the reported ee values are scientifically trustworthy.

  • Analysis : Monitor via TLC. Upon completion, quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and analyze the organic layer via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Workflow Step1 Step 1: Catalyst Prep 10 mol% Boc-amino alcohol in Toluene Step2 Step 2: Reactant Addition Add Nitroalkene & Nucleophile (0°C) Step1->Step2 Step3 Step 3: Internal Control Add 1,3,5-Trimethoxybenzene (NMR Std) Step2->Step3 Step4 Step 4: Validation Parallel Racemic Reaction for HPLC Baseline Step3->Step4 Step5 Step 5: Analysis Chiral HPLC & Quantitative 1H NMR Step4->Step5

Fig 2: Self-validating experimental workflow for organocatalytic evaluation.

References

  • Title : The carbamate esters as organocatalysts in asymmetric Michael addition reactions in aqueous media. Source : Arkivoc / Semantic Scholar. URL : 1

  • Title : Expanding the Toolbox of Heterogeneous Asymmetric Organocatalysts: Bifunctional Cyclopropenimine Superbases for Enantioselective Catalysis. Source : Chemistry – A European Journal / unife.it. URL : 2

  • Title : Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Source : Frontiers in Chemistry. URL : 3

  • Title : Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols. Source : Organic Letters / ACS Publications. URL : 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate

For professionals in pharmaceutical research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for carbamate derivatives.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate (CAS No. 2290891-86-8) was not publicly available. The following procedures are synthesized from safety data for structurally similar carbamate compounds and general best practices for hazardous chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundation of safe disposal. Based on data for analogous compounds, Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is classified with the following hazards:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H336May cause respiratory irritation or drowsiness/dizziness.

This data is based on notified classifications for the specified compound.

The carbamate functional group itself warrants careful handling, as many compounds in this class are regulated as toxic hazardous wastes by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, ensure the appropriate personal protective equipment is worn. The causality is clear: direct contact with the skin or eyes can cause irritation, and inhalation of dust or aerosols can affect the respiratory system.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.

  • Respiratory Protection: Conduct all handling and waste consolidation within a certified chemical fume hood to avoid inhalation of dust or vapors.

Waste Segregation and Collection: A Self-Validating Protocol

Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal. Do not mix carbamate waste with other waste streams unless explicitly approved by your EHS department.[4]

Step-by-Step Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all waste streams containing Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate. The label should include:

    • The full chemical name: "Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate"

    • The words "Hazardous Waste"

    • The primary hazard pictograms (e.g., irritant)

    • The date of accumulation.

  • Solid Waste Collection:

    • Carefully transfer any unused or waste solid compound into the designated hazardous waste container.

    • Use tools (spatulas, brushes) that can be decontaminated or disposed of as hazardous waste themselves.

    • Avoid generating dust. If sweeping is necessary, do so gently.[3]

  • Liquid Waste Collection:

    • Collect all solutions containing the compound in a designated, labeled hazardous waste container for liquid organic waste.

    • Do not pour any amount, no matter how small, down the drain.[4]

  • Contaminated Materials:

    • Dispose of any items that have come into direct contact with the compound as solid hazardous waste. This includes:

      • Gloves

      • Weighing papers

      • Pipette tips

      • Contaminated bench paper

      • Wipes used for cleaning spills.[4]

Decontamination and Final Disposal

Thorough decontamination of the work area and equipment is essential to prevent residual exposure and cross-contamination.

Step-by-Step Decontamination and Disposal Workflow:
  • Work Area Decontamination:

    • Wipe down all surfaces in the chemical fume hood and any other potentially contaminated areas with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • Dispose of all cleaning materials as solid hazardous waste.

  • Glassware Decontamination:

    • Rinse glassware with a suitable organic solvent to remove any residue of the compound.

    • Collect this solvent rinse in the designated liquid hazardous waste container.

    • Then, wash the glassware with soap and water.

  • Container Management:

    • Once the waste container is full, ensure the lid is securely sealed.

    • Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5][6]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[3][7] This is a mandatory step to ensure compliance with all local, state, and federal regulations. Your institution's EHS office will manage this process.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate and associated materials.

DisposalWorkflow Disposal Workflow for Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Decontamination cluster_final Final Disposal Start Start: Need to dispose of waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste SolidWaste Solid Waste (Unused Compound, Contaminated PPE) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) IdentifyWaste->LiquidWaste Liquid Glassware Contaminated Glassware IdentifyWaste->Glassware Reusable Equipment CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->CollectLiquid DeconGlassware 1. Rinse with Solvent 2. Collect Rinsate 3. Wash with Soap & Water Glassware->DeconGlassware Store Seal Container & Store in Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store EHS Contact EHS for Pickup by Licensed Disposal Service Store->EHS End End: Compliant Disposal EHS->End

Caption: Decision workflow for safe disposal.

By adhering to this structured protocol, researchers can ensure that the disposal of Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.

References

  • NextSDS. tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate - Chemical Substance Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • U.S. Environmental Protection Agency. EPA Issues Rule on Carbamate Wastes. [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-Butyl (6-(hydroxymethyl)pyridin-3 -yl)carbamate. [Link]

Sources

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